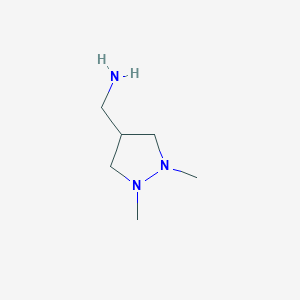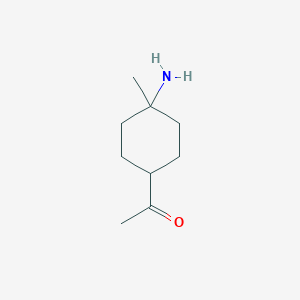
1-(4-Amino-4-methylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-4-methylcyclohexyl)ethanone, also known as 4-Methylaminorex (4-MAR), is a synthetic stimulant drug that was first synthesized in the 1960s. It belongs to the class of designer drugs known as "new psychoactive substances" (NPS) and has been associated with several cases of drug abuse and addiction. Despite its negative reputation, 4-MAR has also been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-MAR involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn enhances cognitive function and improves attention and focus.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-MAR include increased heart rate, blood pressure, and body temperature. The drug also causes the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy. However, prolonged use of 4-MAR can lead to addiction, psychosis, and other negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-MAR in lab experiments is its ability to enhance cognitive function and improve attention and focus. This can be useful in studies that require participants to perform complex tasks that require sustained attention. However, the potential for addiction and negative health effects must be taken into consideration when using 4-MAR in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-MAR. One area of interest is the development of new drugs that have similar effects to 4-MAR but with fewer negative health effects. Another area of research is the investigation of the long-term effects of 4-MAR use on cognitive function and mental health. Additionally, the potential use of 4-MAR as a treatment for other conditions such as depression and anxiety should be explored.
Synthesemethoden
The synthesis of 4-MAR involves the reaction of 4-methylaminorex with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield 1-(4-Amino-4-methylcyclohexyl)ethanone. The synthesis of 4-MAR is relatively simple and can be carried out using readily available reagents.
Wissenschaftliche Forschungsanwendungen
4-MAR has been the subject of scientific research due to its potential applications in various fields. One area of research has focused on the drug's potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 4-MAR can increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of attention and focus.
Eigenschaften
CAS-Nummer |
144647-22-3 |
|---|---|
Produktname |
1-(4-Amino-4-methylcyclohexyl)ethanone |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
Kanonische SMILES |
CC(=O)C1CCC(CC1)(C)N |
Synonyme |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



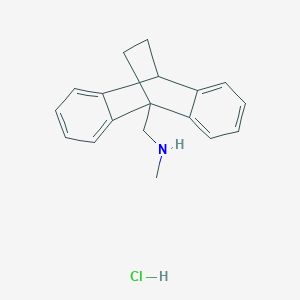
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)
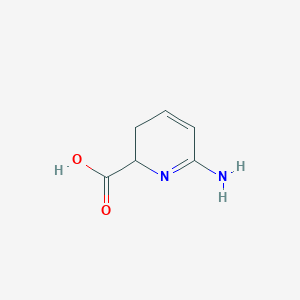
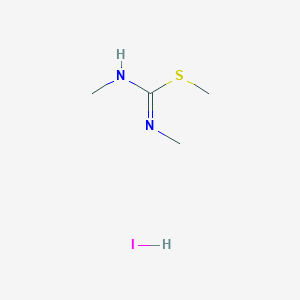
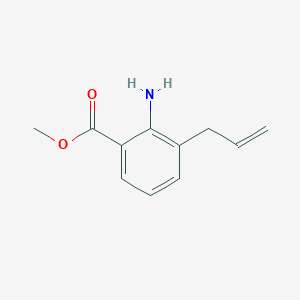
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
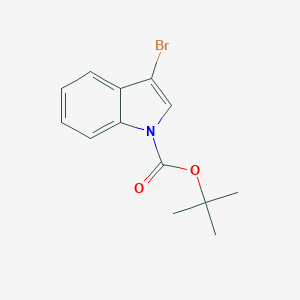
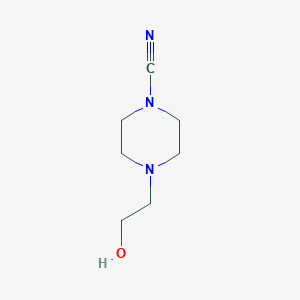
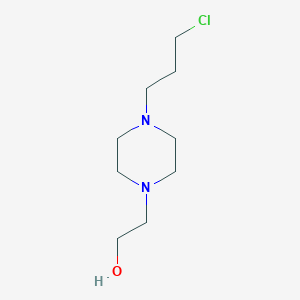
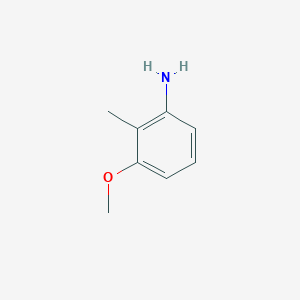
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
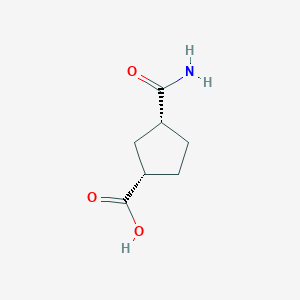
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
